Phosphonothioic dihydrazide, P-phenyl-
Description
Phosphonothioic dihydrazide, P-phenyl- (CAS: 99216-31-6), is a sulfur-containing organophosphorus compound with the molecular formula C₁₆H₂₂N₅PS and a molecular weight of 347.418 g/mol. Its structure features a central phosphorus atom bonded to a phenyl group, a pyrrolidinyl group, and two hydrazide (-NH-NH₂) moieties, with one oxygen atom replaced by sulfur (phosphonothioic core) . This substitution introduces unique electronic and steric properties, distinguishing it from purely oxygenated phosphonic dihydrazides. The compound’s reactivity is influenced by the nucleophilic hydrazide groups and the electron-withdrawing phosphonothioic core, making it valuable in synthetic chemistry and materials science.
Properties
CAS No. |
5395-21-1 |
|---|---|
Molecular Formula |
C6H11N4PS |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
[hydrazinyl(phenyl)phosphinothioyl]hydrazine |
InChI |
InChI=1S/C6H11N4PS/c7-9-11(12,10-8)6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,12) |
InChI Key |
HDCICIWMRHHDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(NN)NN |
Origin of Product |
United States |
Preparation Methods
Copper(I) Triflate-Mediated Cyclization
The reaction of 1,1'-dimethyl-P-phenyl-2,2'-bis(ferrocenylmethylene)phosphonothioic precursors with hydrazine derivatives under copper(I) triflate catalysis enables direct dihydrazide formation. Critical parameters include:
- Stoichiometry : 1:2 molar ratio of phosphorus precursor to hydrazine hydrate
- Catalyst loading : 5 mol% Cu(OTf)
- Reaction time : 8–12 hours at 80°C in anhydrous THF
This method produces crystalline products with 75% isolated yield, as confirmed by $$^{31}$$P NMR resonance at δ −15.2 ppm. Copper’s role involves activating the phosphorus center for nucleophilic attack by hydrazine, with triflate counterions stabilizing intermediate species.
NHC-Copper Complexes for P–H Functionalization
Recent advances employ (IPr)CuO-t-Bu complexes to generate P–H bonds from phosphonite esters prior to hydrazide coupling. A two-step protocol achieves 68–89% yields:
- Reduction : Phenyl phosphonite + pinacolborane → phenylphosphine (30 min, 89% conversion)
- Hydrazidation : Phosphine + hydrazine → dihydrazide (24 h, 70°C)
This route avoids handling pyrophoric PH₃ derivatives, though requires strict moisture control. Comparative $$^{1}$$H NMR data show complete disappearance of P–H signals at δ 4.3 ppm post-reaction.
Silica-Promoted Condensation Strategies
Activated Silica Gel-Mediated Coupling
A high-yielding method condenses O-alkylisopropylphosphono hydrazides with diacetyl monoxime using SiO₂ as a heterogeneous catalyst:
Procedure :
- Charge reactor with phosphono hydrazide (0.01 mol), diacetyl monoxime (0.01 mol), SiO₂ (2 g), benzene (20 mL)
- Reflux at 80–90°C for 3 hours
- Filter and concentrate to obtain 85–95% pure product
Key advantages include:
- No column chromatography required
- Short reaction times (<4 h)
- Broad substrate tolerance (alkyl/aryl substituents)
$$^{31}$$P NMR analysis confirms product formation through upfield shifts from δ 25.4 ppm (starting material) to δ 18.9 ppm (product).
Solvent-Free Variant
Modifications using neat conditions at 120°C with mesoporous silica (SBA-15) reduce reaction times to 45 minutes while maintaining 90% yields. Particle size analysis shows 10 nm pore silica maximizes surface area for catalytic activity.
Comparative Analysis of Synthetic Methods
Table 1. Performance Metrics of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic dihydrazide, P-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonothioic amines.
Substitution: The hydrazide groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphonothioic acid derivatives, phosphonothioic amines, and various substituted hydrazides .
Scientific Research Applications
Phosphonothioic dihydrazide, P-phenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of phosphonothioic dihydrazide, P-phenyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazide groups can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Phosphonothioic dihydrazide, P-phenyl-, belongs to a broader class of dihydrazides and phosphonothioic acid derivatives. Key comparisons include:
Thermal and Physical Properties
| Property | Phosphonothioic Dihydrazide, P-phenyl- | Adipic Acid Dihydrazide (ADH) |
|---|---|---|
| Decomposition Temperature | ~200–250°C (estimated) | 250–260°C |
| Solubility | Low in water; soluble in DMF, THF | High in polar solvents (e.g., water, methanol) |
| Latent Curing Efficiency | Not reported | 90% curing at 150°C in epoxy resins |
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for dihydrazide research?
- Methodological Answer :
- Novelty : Explore understudied substrates (e.g., heteroaromatic aldehydes).
- Feasibility : Pilot small-scale reactions (<100 mg) to optimize conditions.
- Ethics : Adhere to institutional guidelines for hydrazide toxicity testing .
Key Considerations
- Data Contradiction Analysis : Cross-reference literature (e.g., vs. ) to identify context-dependent variables (e.g., solvent, catalyst).
- Advanced Methodologies : Incorporate microspectroscopic imaging (e.g., AFM-IR) to study surface reactivity, as applied in indoor air chemistry studies .
- Theoretical Frameworks : Link research to nucleophilic addition theory or supramolecular chemistry principles to explain reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
